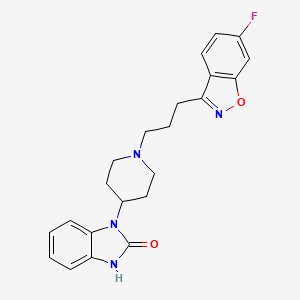

Neflumozide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86636-93-3 |

|---|---|

Molecular Formula |

C22H23FN4O2 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

3-[1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H23FN4O2/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28) |

InChI Key |

VEUGOXRZHKYDED-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of Nemonapride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of nemonapride, an atypical antipsychotic, within the central nervous system (CNS). This document consolidates key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological interactions.

Core Mechanism of Action

Nemonapride exerts its antipsychotic effects primarily through a potent and selective antagonism of dopamine D₂-like receptors, coupled with modulation of serotonin receptor activity.[1][2][3][4][5] This dual action on key neurotransmitter systems in the brain is characteristic of atypical antipsychotics, contributing to a therapeutic profile that addresses the positive symptoms of schizophrenia, such as hallucinations and delusions, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.

The primary pharmacological actions of nemonapride include:

-

Dopamine Receptor Antagonism: Nemonapride is a powerful antagonist at dopamine D₂, D₃, and D₄ receptors. Its high affinity for these receptors is believed to be the principal driver of its antipsychotic efficacy by mitigating overactive dopamine signaling in psychotic disorders.

-

Serotonin Receptor Modulation: Nemonapride also interacts with serotonin receptors, notably exhibiting partial agonist activity at the 5-HT₁ₐ receptor. This action is thought to contribute to its atypical profile, potentially improving negative symptoms and cognitive deficits, and reducing the incidence of motor side effects. It also shows affinity for 5-HT₂ₐ receptors.

-

Sigma Receptor Binding: Nemonapride demonstrates affinity for sigma σ₁ and σ₂ receptors, though the clinical significance of this interaction is still under investigation.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of nemonapride for key CNS receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D₂ | 0.06 - 0.16 | |

| Dopamine D₃ | 0.26 - 0.3 | |

| Dopamine D₄ | 0.15 - 0.31 | |

| Dopamine D₁-like | 740 |

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity | Reference |

| Serotonin 5-HT₁ₐ | 1.8 | Partial Agonist | |

| Serotonin 5-HT₂ₐ | 9.4 | Antagonist | |

| Sigma σ₁ | 8.4 | - | |

| Sigma σ₂ | 9.6 | - |

Signaling Pathways and Pharmacodynamics

The therapeutic effects of nemonapride are a consequence of its modulation of downstream signaling cascades following receptor binding.

Dopaminergic Pathway

As a potent antagonist of D₂-like receptors, nemonapride blocks the intracellular signaling initiated by dopamine. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking these receptors, nemonapride prevents these downstream effects, which is thought to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.

Serotonergic Pathway

Nemonapride's partial agonism at 5-HT₁ₐ receptors suggests it can modulate serotonergic activity. 5-HT₁ₐ receptors are also GPCRs coupled to Gαi/o proteins. As a partial agonist, nemonapride can act as a functional antagonist in brain regions with high serotonin levels and as an agonist in regions with low serotonin levels, thereby stabilizing serotonergic neurotransmission. This modulation is thought to contribute to its effects on negative symptoms and cognition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the CNS mechanism of action of nemonapride.

Radioligand Displacement Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of nemonapride for various CNS receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with human dopamine D₂ receptor cDNA) or from specific brain regions (e.g., rat striatum) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-methylspiperone for D₂ receptors) is incubated with the membrane preparation in the presence of varying concentrations of nemonapride.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of nemonapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. caymanchem.com [caymanchem.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nemonapride? [synapse.patsnap.com]

- 4. What is Nemonapride used for? [synapse.patsnap.com]

- 5. Nemonapride - Wikipedia [en.wikipedia.org]

A Deep Dive into Preclinical Research: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Methodologies of Preclinical Research for Researchers, Scientists, and Drug Development Professionals.

Preclinical research represents a critical and foundational stage in the intricate journey of drug discovery and development. It is a multidisciplinary endeavor that bridges the gap between initial compound discovery and the commencement of human clinical trials. This phase is paramount for establishing the preliminary safety and efficacy profile of a potential therapeutic agent, thereby providing the essential data required for regulatory approval to proceed to in-human studies. This technical guide provides a comprehensive overview of the core components of preclinical research, with a focus on data-driven decision-making, detailed experimental protocols, and the visualization of complex biological and experimental workflows.

The Preclinical Research Workflow: A Labyrinth of Scientific Scrutiny

The preclinical development pipeline is a meticulously orchestrated series of stages, each designed to rigorously evaluate a drug candidate before it can be considered for human testing. This workflow ensures that only the most promising and safest compounds advance, minimizing potential risks to clinical trial participants.

An In-Depth Technical Guide to the Synthesis and Characterization of Neflumozide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neflumozide is a benzisoxazole derivative with potent dopamine antagonist activity, positioning it as a compound of interest for research in antipsychotic drug development. Its chemical structure, 1-(1-(3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl)-4-piperidyl)-2-benzimidazolinone, features a unique combination of a fluorinated benzisoxazole, a piperidine linker, and a benzimidazolinone moiety. This guide outlines a plausible synthetic approach, key characterization methods, and the established mechanism of action for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a convergent process involving the preparation of two key intermediates: 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole and a suitable N-alkylated benzimidazolinone derivative .

Synthesis of Key Intermediates

2.1.1. Intermediate 1: 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride

This intermediate can be synthesized from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride. The reaction proceeds via an oxime formation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride

-

Reaction Setup: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride in an appropriate alcohol solvent (e.g., methanol or ethanol).

-

Base Addition: Add an inorganic base, such as potassium hydroxide, to the solution. The molar ratio of the starting material to hydroxylamine hydrochloride and the base is crucial for optimal yield.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 40-65 °C) for a period of 5 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and add concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Filter the precipitate, wash with a suitable solvent, and dry to obtain 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Further purification can be achieved by recrystallization.

2.1.2. Intermediate 2: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

This intermediate can be prepared by the alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

Reaction Setup: Dissolve 1,3-dihydro-2H-benzimidazol-2-one in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride, to deprotonate the benzimidazolinone nitrogen.

-

Alkylation: Add 1-bromo-3-chloropropane dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Final Assembly: Synthesis of this compound

The final step involves the N-alkylation of the piperidine nitrogen of Intermediate 1 with Intermediate 2 .

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole (the free base, obtained by neutralizing the hydrochloride salt) and 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as acetonitrile or DMF.

-

Base and Catalyst: Add a non-nucleophilic base, like potassium carbonate or diisopropylethylamine, and a catalytic amount of a phase-transfer catalyst (e.g., potassium iodide) to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Hypothetical Characterization Data

The following table summarizes the expected, yet hypothetical, quantitative data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₃FN₄O₂ |

| Molecular Weight | 394.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals for aromatic, piperidine, propyl, and benzimidazolinone protons. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals for all 22 carbon atoms. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=O (amide), C-F, C=N, and aromatic C-H stretching. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 395.1883, Found: To be determined. |

| HPLC Purity | >98% |

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound functions as a dopamine antagonist, with a high affinity for the D2 subtype of dopamine receptors. In psychotic disorders such as schizophrenia, the mesolimbic dopamine pathway is thought to be hyperactive. By blocking D2 receptors in this pathway, this compound is expected to reduce dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. As an antagonist, this compound binds to the D2 receptor but does not activate it, thus preventing dopamine from binding and initiating this signaling cascade.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Dopamine D2 receptor antagonism by this compound.

Technical Guide: Dopamine D2 Receptor Binding Affinity of Neflumozide

Disclaimer: Information regarding a compound specifically named "Neflumozide" is not available in the public scientific literature. Therefore, this technical guide has been generated using a well-characterized dopamine D2 receptor antagonist, Risperidone , as a representative compound to illustrate the principles, data, and experimental methodologies relevant to the study of dopamine D2 receptor binding affinity. All quantitative data and specific experimental details provided herein pertain to Risperidone.

Introduction to Dopamine D2 Receptor and Ligand Binding

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1] The therapeutic efficacy of many antipsychotics is correlated with their binding affinity for the D2 receptor.[2] Characterizing the binding affinity of a novel compound is a critical step in the drug discovery and development process. This guide provides an in-depth overview of the dopamine D2 receptor binding characteristics of a representative antagonist, Risperidone, including quantitative binding data, detailed experimental protocols for affinity determination, and an overview of the associated signaling pathways.

Quantitative Binding Affinity Data for Risperidone at the Dopamine D2 Receptor

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The Ki for Risperidone at the human dopamine D2 receptor has been determined in multiple studies.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| Risperidone | Human Dopamine D2 | [3H]spiperone | 3.13 | [3] |

| Risperidone | Human Dopamine D2 | Not Specified | 3.2 | [4] |

| Risperidone | Human Dopamine D2 | [3H]spiperone | 3.8 | [5] |

| Risperidone | Human Dopamine D2 | [3H]methylspiperone | 2.7 | |

| Risperidone | Human Dopamine D2 | [3H]raclopride | 0.6 |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The following protocol describes a standard in vitro filtration-based competitive radioligand binding assay to determine the Ki of a test compound (e.g., Risperidone) for the dopamine D2 receptor.

3.1 Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D2L receptor. Alternatively, rat striatal membrane preparations can be used.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).

-

Test Compound: Risperidone (or other compound of interest) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Non-specific Binding Control: Haloperidol (10 µM) or Spiperone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Scintillation Counter .

3.2 Membrane Preparation

-

Cells expressing the D2 receptor are harvested and homogenized in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated.

-

The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

3.3 Assay Procedure

-

On the day of the experiment, the membrane aliquots are thawed and resuspended in the final assay buffer.

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, the following are added in order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.

-

50 µL of the radioligand ([3H]-Spiperone) at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).

-

150 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).

-

-

The plate is incubated for 60 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.

-

The filters are washed multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.

-

The filter mats are dried, and the radioactivity trapped on the filters is counted using a scintillation counter.

3.4 Data Analysis

-

The raw data (counts per minute, CPM) are used to determine the amount of specifically bound radioligand by subtracting the non-specific binding (counts in the presence of excess Haloperidol) from the total binding.

-

The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations of Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gαi/o), leads to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

Caption: Dopamine D2 receptor canonical signaling pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Early In Vitro Studies of Neflumozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neflumozide, and its active metabolite A77 1726 (also known as Teriflunomide), have been the subject of numerous early in vitro studies to elucidate their mechanisms of action and therapeutic potential. Primarily recognized for its immunomodulatory effects, the compound's activity is largely attributed to the inhibition of de novo pyrimidine synthesis, a critical pathway for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. This technical guide provides an in-depth overview of the core findings from these foundational in vitro investigations, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal molecular target of this compound's active metabolite, A77 1726, is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes a crucial step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on highly proliferative cells. This mechanism has been demonstrated to be reversible by the addition of exogenous uridine.[1][2]

Quantitative Data: In Vitro Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values of A77 1726 (Teriflunomide) from various in vitro studies.

Table 1: IC50 Values for DHODH Inhibition

| Enzyme Source | IC50 Value | Reference |

| Rat Liver DHODH | 11 µM | [3] |

| Human DHODH | 0.396 nM | [3] |

| Rat DHODH | 19 nM | [1] |

| Human DHODH | 1.1 µM | |

| Human DHODH | 270 ng/mL |

Table 2: IC50 Values for Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 786-O/WT | Renal Cell Carcinoma | 10 (±0.6) | |

| 786-O/S | Renal Cell Carcinoma | 13 (±0.4) | |

| HCT 116 | Colorectal Carcinoma | 18.6 | |

| MCF7 | Breast Cancer | 16.0 | |

| H460 | Lung Cancer | 18.0 | |

| MDA-MB-435 | Breast Cancer | 6.39 - 9.76 | |

| A549 | Lung Cancer | 6.39 - 9.76 |

Table 3: IC50 Values for Other In Vitro Activities

| Target/Assay | IC50 Value | Reference |

| Mitogen-stimulated Rat Lymphocyte Proliferation | 23.2 ng/mL | |

| COX-1 Inhibition | >100 µM | |

| COX-2 Inhibition | 15 µM |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to characterize the effects of this compound and its metabolites.

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic and antiproliferative effects of A77 1726 on adherent cancer cell lines.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

A77 1726 (Teriflunomide) stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of A77 1726 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines a standard procedure for analyzing the effect of A77 1726 on the cell cycle distribution.

Materials:

-

Target cells

-

Complete cell culture medium

-

A77 1726 stock solution

-

PBS, pH 7.4

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of A77 1726 or vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental processes discussed in this guide.

Caption: Mechanism of this compound via DHODH Inhibition.

Caption: Workflow for MTT-based Cell Viability Assay.

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Secondary Mechanisms of Action

While DHODH inhibition is the primary mechanism, early in vitro studies have suggested other potential activities for this compound's active metabolite.

-

Tyrosine Kinase Inhibition: At higher concentrations, A77 1726 has been shown to inhibit the activity of several tyrosine kinases, which are crucial for signal transduction pathways involved in cell growth and differentiation. This suggests a broader antiproliferative potential beyond pyrimidine synthesis inhibition.

-

Cyclooxygenase-2 (COX-2) Inhibition: Some studies have indicated that A77 1726 can inhibit the activity of COX-2, an enzyme involved in inflammation and pain pathways. This may contribute to the anti-inflammatory properties of the drug.

Conclusion

The early in vitro studies of this compound and its active metabolite, A77 1726, have firmly established its primary mechanism of action as the inhibition of DHODH, leading to a potent antiproliferative effect on rapidly dividing cells. The quantitative data from these studies provide a solid foundation for understanding its dose-dependent effects. The detailed experimental protocols outlined in this guide offer a practical resource for researchers investigating this compound and similar molecules. The visualization of the underlying signaling pathways and experimental workflows further aids in the comprehension of its biological activity. While secondary mechanisms involving tyrosine kinase and COX-2 inhibition have been proposed, further research is needed to fully elucidate their clinical relevance. This compilation of foundational in vitro data serves as a critical resource for the ongoing development and application of this compound in various therapeutic areas.

References

- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to Ulotaront: A Novel TAAR1 Agonist for the Potential Treatment of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (formerly SEP-363856) is a promising investigational antipsychotic agent with a unique mechanism of action that distinguishes it from currently available treatments for schizophrenia and other psychotic disorders. Unlike conventional antipsychotics that primarily target dopamine D2 and serotonin 5-HT2A receptors, ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2] This novel pharmacology offers the potential for a new therapeutic approach with an improved side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances. This technical guide provides a comprehensive overview of the preclinical and clinical data for ulotaront, with a focus on its quantitative pharmacology, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action.

Quantitative Pharmacology

The following tables summarize the in vitro and in vivo pharmacological data for ulotaront, providing a clear comparison of its activity at various receptors and its efficacy in preclinical models of psychosis.

Table 1: In Vitro Receptor Binding and Functional Activity of Ulotaront

| Receptor Target | Species | Assay Type | Parameter | Value |

| TAAR1 | Human | Functional | EC50 | 0.14 µM |

| Human | Functional | Emax | 101% | |

| 5-HT1A | Human | Binding | Ki | 0.28 µM |

| Human | Functional | EC50 | 2.3 µM | |

| Human | Functional | Emax | 75% | |

| 5-HT1B | Human | Binding | Ki | 1.9 µM |

| Human | Functional | EC50 | 15.6 µM | |

| Human | Functional | Emax | 22% | |

| 5-HT1D | Human | Binding | Ki | 1.13 µM |

| 5-HT7 | Human | Binding | Ki | 0.03 µM |

| Human | Functional | EC50 | 6.7 µM | |

| Human | Functional | Emax | 41% |

Data compiled from multiple sources.

Table 2: Efficacy of Ulotaront in Preclinical Models of Schizophrenia

| Preclinical Model | Species | Endpoint | Effective Dose Range |

| PCP-Induced Hyperactivity | Mouse | Reduction of hyperlocomotion | 0.3 - 3 mg/kg, p.o. |

| Rat | Reduction of hyperlocomotion | Starting at 1 mg/kg, p.o. | |

| Prepulse Inhibition (PPI) of Acoustic Startle | Rodent | Increased PPI | Starting at 3 mg/kg, p.o. |

| Subchronic PCP-Induced Social Interaction Deficits | Rat | Increased social interaction time | 1 - 10 mg/kg |

Data compiled from multiple sources.[3]

Table 3: Overview of Ulotaront Phase 3 Clinical Trial Results (DIAMOND 1 & 2)

| Study | Treatment Arms | Primary Endpoint | Result |

| DIAMOND 1 | Ulotaront 50 mg/day, Ulotaront 75 mg/day, Placebo | Change from baseline in PANSS total score at Week 6 | Not statistically superior to placebo |

| DIAMOND 2 | Ulotaront 75 mg/day, Ulotaront 100 mg/day, Placebo | Change from baseline in PANSS total score at Week 6 | Not statistically superior to placebo |

Note: The lack of statistical significance in the Phase 3 trials was attributed by the investigators to a high placebo response.

Mechanism of Action and Signaling Pathways

Ulotaront's primary mechanism of action is mediated through its agonist activity at TAAR1, a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[2] Its additional agonism at 5-HT1A receptors is also believed to contribute to its therapeutic effects.

TAAR1 Signaling Cascade

Activation of TAAR1 by ulotaront primarily leads to the stimulation of the Gs alpha-subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing neuronal function.

Caption: TAAR1 Gs-coupled signaling cascade initiated by ulotaront.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ulotaront.

In Vitro Assays

1. TAAR1 Functional Assay (cAMP Accumulation)

-

Objective: To determine the potency (EC50) and efficacy (Emax) of ulotaront at the human TAAR1 receptor.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the human TAAR1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Plating: Cells are seeded into 384-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubated for 18-24 hours.

-

Compound Preparation: Ulotaront is serially diluted in assay buffer to a range of concentrations.

-

Compound Treatment: The culture medium is removed from the cells, and the prepared dilutions of ulotaront are added to the wells.

-

Incubation: The plates are incubated for 4-6 hours at 37°C to allow for reporter gene expression.

-

Signal Detection: The plates are equilibrated to room temperature, and a luciferase assay reagent containing luciferin is added to each well.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to a vehicle control and a reference agonist. The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for a TAAR1 cAMP functional assay.

In Vivo Behavioral Models

1. PCP-Induced Hyperactivity

-

Objective: To assess the potential of ulotaront to ameliorate the positive symptoms of schizophrenia, modeled by phencyclidine (PCP)-induced hyperlocomotion.

-

Methodology:

-

Animals: Male C57BL/6 mice are used.

-

Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes before the experiment.

-

Ulotaront (0.3, 1, or 3 mg/kg) or vehicle is administered orally (p.o.).

-

After a pre-treatment period (e.g., 60 minutes), animals are injected with PCP (e.g., 3.0 mg/kg, i.p.) or saline.

-

Immediately after the PCP injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

-

-

Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

-

2. Prepulse Inhibition (PPI) of Acoustic Startle

-

Objective: To evaluate the effect of ulotaront on sensorimotor gating deficits, a translational marker for schizophrenia.

-

Methodology:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Animals are administered ulotaront (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle.

-

After a pre-treatment period, each animal is placed in a startle chamber and allowed to acclimate for a period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, 82 dB) is presented.

-

Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse.

-

No-stimulus trials: Only background noise is present.

-

-

-

Data Analysis: The percentage of prepulse inhibition is calculated as: [%PPI = 100 * (startle response to pulse-alone - startle response to prepulse-pulse) / startle response to pulse-alone]. The %PPI is then compared across treatment groups.

-

Caption: Logical relationship of ulotaront's development.

3. Subchronic PCP-Induced Social Interaction Deficits

-

Objective: To assess the potential of ulotaront to reverse negative symptom-like behavior in a rodent model.

-

Methodology:

-

Animals: Male Lister Hooded rats are used.

-

Procedure:

-

Induction of Deficit: Rats are treated with PCP (e.g., 2 mg/kg, i.p.) or saline twice daily for seven days, followed by a seven-day washout period.

-

Test Day: On the test day, rats are administered ulotaront (1, 3, or 10 mg/kg, p.o.) or vehicle.

-

Social Interaction Test: After a pre-treatment period, pairs of unfamiliar, weight-matched rats from the same treatment group are placed in a novel arena, and their social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes) by a trained observer blind to the treatment conditions.

-

-

Data Analysis: The total time spent in social interaction is compared between the different treatment groups.

-

Conclusion

Ulotaront represents a significant departure from the traditional receptor targets of antipsychotic medications. Its novel mechanism of action as a TAAR1 and 5-HT1A agonist has demonstrated promising results in preclinical models, suggesting the potential for efficacy against both positive and negative symptoms of schizophrenia with a more favorable safety and tolerability profile. While the Phase 3 clinical trials did not meet their primary endpoints, the investigators have suggested that a high placebo response may have masked the therapeutic effect of ulotaront. Further analysis of the clinical data and potentially new clinical trials will be necessary to fully elucidate the therapeutic potential of ulotaront in the treatment of psychosis. The information presented in this technical guide provides a foundation for researchers and drug development professionals to understand the unique pharmacology and preclinical evidence supporting the continued investigation of this first-in-class compound.

References

- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Diphenylbutylpiperidine Antipsychotics: A Technical Guide

Disclaimer: The term "Neflumozide" did not yield any results in scientific literature and is believed to be a typographical error. This guide focuses on the pharmacodynamics of diphenylbutylpiperidine antipsychotics, with a primary focus on Pimozide , and comparative data for Penfluridol and the structurally related butyrophenone, Benperidol . These agents are representative of a class of potent antipsychotics with a well-established mechanism of action.

Introduction

This technical guide provides an in-depth overview of the pharmacodynamics of a key class of typical antipsychotic agents. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, receptor binding profiles, and effects on major signaling pathways of these compounds. The primary focus is on Pimozide, a prototypical diphenylbutylpiperidine, with comparative insights into Penfluridol and Benperidol. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Mechanism of Action

The primary mechanism of action for Pimozide and related compounds is the blockade of dopamine D2 receptors in the central nervous system (CNS).[1][2][3] Excessive dopaminergic neurotransmission, particularly in the mesolimbic pathway, is strongly implicated in the positive symptoms of psychosis. By acting as antagonists at these receptors, these drugs reduce the downstream signaling effects of dopamine, thereby ameliorating psychotic symptoms.[1][3]

While potent D2 receptor antagonism is the hallmark of this class, these drugs also exhibit varying affinities for other neurotransmitter receptors, which contributes to their broader pharmacological profile and side effects.

Receptor Binding Profile

The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The following tables summarize the in vitro binding affinities (Ki values in nM) of Pimozide, Benperidol, and Penfluridol for various CNS receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor | Pimozide | Benperidol | Penfluridol |

| D1 | 6600 | - | 147 |

| D2 | 3.0 | 0.027 | 159 |

| D3 | 0.83 | - | 136 |

| D4 | - | 0.066 | 10000 |

| D5 | - | - | 125 |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Receptor | Pimozide | Benperidol | Penfluridol |

| 5-HT1A | 310 | - | 356 |

| 5-HT2A | - | 3.75 | 361 |

| 5-HT2B | - | - | 184 |

| 5-HT2C | - | - | 881 |

| 5-HT7 | 0.5 | - | 280 |

Table 3: Adrenergic and Other Receptor Binding Affinities (Ki, nM)

| Receptor | Pimozide | Benperidol | Penfluridol |

| α1-adrenergic | 39 | - | 602 (α1D) |

| α2B-adrenergic | - | - | 401 |

| α2C-adrenergic | - | - | 455 |

| β3-adrenergic | - | - | 515 |

| Histamine H1 | - | - | 10000 |

| Opioid (μ) | - | - | 867 |

| Opioid (δ) | - | - | 1714 |

| Opioid (κ) | - | - | 10000 |

Signaling Pathways

The binding of these antipsychotics to their primary targets, the D2 and 5-HT2A receptors, initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Antagonism of the D2 receptor by drugs like Pimozide blocks the downstream effects of dopamine.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another important target for many antipsychotic drugs. This receptor is coupled to the Gαq/11 signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Pimozide) for a specific receptor (e.g., Dopamine D2).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test compound (Pimozide).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

GTPγS binding assays are functional assays used to determine the effect of a compound on G protein activation.

Objective: To measure the ability of a compound to act as an agonist, antagonist, or inverse agonist at a GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound.

-

Assay buffer.

Procedure:

-

Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

-

G Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists block this effect.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically after separation by filtration.

-

Data Analysis: The results indicate the functional activity of the test compound at the receptor.

Conclusion

Pimozide, Penfluridol, and Benperidol are potent antipsychotic drugs that exert their primary therapeutic effects through the antagonism of dopamine D2 receptors. Their broader receptor binding profiles contribute to their overall pharmacological effects and side-effect profiles. The in-depth understanding of their pharmacodynamics, facilitated by techniques such as radioligand binding and functional assays, is crucial for the development of novel and improved antipsychotic medications. This guide provides a foundational overview for professionals in the field of drug discovery and development.

References

Navigating the Structural Landscape of Leflunomide Analogs: A Technical Guide to Structure-Activity Relationships

Disclaimer: Initial searches for "Neflumozide" did not yield relevant results in scientific literature. Based on the phonetic similarity and the nature of the query, this technical guide will focus on the well-documented immunomodulatory agent, Leflunomide , and its analogs.

Introduction

Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune conditions, most notably rheumatoid arthritis.[1][2] It is a prodrug that undergoes rapid in vivo conversion to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[3][4][5] The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By impeding this pathway, leflunomide selectively targets rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis for their expansion. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of leflunomide analogs, offering valuable insights for researchers and professionals engaged in the development of novel immunomodulatory agents.

Core Pharmacological Data of Leflunomide and Analogs

The following table summarizes the key pharmacological data for leflunomide's active metabolite, teriflunomide, and its analogs. The data is compiled from various in vitro and in vivo studies and is crucial for understanding the impact of structural modifications on biological activity.

| Compound | Modification from Teriflunomide (A77 1726) | Target | Assay Type | Activity (IC50/EC50) | Reference(s) |

| Teriflunomide (A77 1726) | - (Parent Compound) | DHODH | Enzyme Inhibition | ~600 nM | |

| Leflunomide | Prodrug of Teriflunomide | DHODH (in vivo) | - | - | |

| Analog Class 1 | Modifications to the isoxazole ring | - | - | - | - |

| Hypothetical Analog 1a | Replacement of the methyl group on the isoxazole ring with larger alkyl groups. | DHODH | Enzyme Inhibition | Predicted to decrease activity | - |

| Hypothetical Analog 1b | Substitution at other positions of the isoxazole ring. | DHODH | Enzyme Inhibition | Variable effects | - |

| Analog Class 2 | Modifications to the trifluoromethylphenyl moiety | - | - | - | - |

| Hypothetical Analog 2a | Alteration of the position of the trifluoromethyl group (e.g., meta or ortho). | DHODH | Enzyme Inhibition | Likely to reduce activity | - |

| Hypothetical Analog 2b | Replacement of the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO2, -CN). | DHODH | Enzyme Inhibition | Potentially retained activity | - |

| Hypothetical Analog 2c | Introduction of additional substituents on the phenyl ring. | DHODH | Enzyme Inhibition | Variable effects | - |

Note: The SAR data for direct analogs of leflunomide is limited in the public domain. The hypothetical analogs are proposed based on the known binding interactions of teriflunomide with DHODH and general principles of medicinal chemistry.

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of analog evaluation, the following diagrams are provided in DOT language.

Caption: Mechanism of action of Leflunomide via inhibition of DHODH.

Caption: General experimental workflow for the development of Leflunomide analogs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of novel compounds. The following are representative protocols for key experiments in the study of leflunomide analogs.

DHODH Enzyme Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit the activity of dihydroorotate dehydrogenase.

Methodology:

-

Enzyme Source: Recombinant human DHODH is expressed and purified from E. coli or other suitable expression systems.

-

Assay Principle: The assay measures the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is monitored spectrophotometrically.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), coenzyme Q10, and dihydroorotate.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the purified DHODH enzyme.

-

The change in absorbance is measured over time.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Lymphocyte Proliferation Assay

Objective: To assess the cytostatic effect of test compounds on activated lymphocytes.

Methodology:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Treatment: The test compounds are added to the stimulated cell cultures at various concentrations.

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is quantified using one of the following methods:

-

[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured using a scintillation counter.

-

CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the fluorescence intensity is halved with each division, which can be measured by flow cytometry.

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

-

Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of lymphocyte proliferation, is calculated from the dose-response curve.

Structure-Activity Relationship Insights

While a comprehensive SAR for a wide range of leflunomide analogs is not yet established in the literature, key structural features of teriflunomide are known to be critical for its activity.

-

The Enolic Hydroxyl and Amide Carbonyl Groups: These groups are essential for the interaction of teriflunomide with the active site of DHODH. They form crucial hydrogen bonds with amino acid residues within the enzyme's binding pocket.

-

The Trifluoromethylphenyl Ring: This lipophilic group occupies a hydrophobic pocket in the enzyme. The trifluoromethyl substituent is believed to enhance the binding affinity through favorable electronic and hydrophobic interactions. Modifications to this ring, such as altering the position or nature of the substituent, are likely to have a significant impact on potency.

-

The Isoxazole Ring: This heterocyclic ring system acts as a scaffold, holding the key pharmacophoric elements in the correct spatial orientation for optimal binding to DHODH.

Future Directions

The development of novel leflunomide analogs remains a promising area of research. Future efforts should focus on:

-

Synthesis of diverse libraries of analogs: Systematic modifications of the isoxazole and trifluoromethylphenyl rings will be crucial to delineate a more detailed SAR.

-

Computational modeling and structure-based drug design: Utilizing the crystal structure of DHODH in complex with teriflunomide can guide the rational design of more potent and selective inhibitors.

-

Exploration of alternative scaffolds: Replacing the isoxazole ring with other bioisosteric heterocycles could lead to novel chemical entities with improved pharmacological properties.

-

Investigation of dual-action inhibitors: Combining the DHODH inhibitory activity with other immunomodulatory mechanisms within a single molecule could offer synergistic therapeutic benefits.

By integrating synthetic chemistry, in vitro and in vivo pharmacology, and computational approaches, the development of the next generation of leflunomide-based immunomodulators can be accelerated, offering new hope for patients with autoimmune diseases.

References

A Deep Dive into Benzimidazole Antipsychotics: A Technical Guide for Researchers

An in-depth exploration of the core pharmacological principles, experimental data, and clinical insights into benzimidazole-based antipsychotic agents.

This technical guide provides a comprehensive review of the benzimidazole class of antipsychotics, tailored for researchers, scientists, and drug development professionals. The document delves into the mechanism of action, receptor binding profiles, downstream signaling effects, pharmacokinetic properties, and clinical efficacy of key drugs within this class, including pimozide, benperidol, and droperidol. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions of these compounds.

Introduction to Benzimidazole Antipsychotics

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of a variety of therapeutic agents.[1] Within the realm of neuropsychopharmacology, several benzimidazole derivatives have been developed as antipsychotic drugs. These agents have been instrumental in the management of psychotic disorders, such as schizophrenia.[2][3] Key examples of benzimidazole antipsychotics include pimozide, benperidol, and droperidol. While sharing a common structural feature, these drugs exhibit distinct pharmacological profiles, influencing their clinical applications and side-effect profiles.

Mechanism of Action and Receptor Pharmacology

The primary mechanism of action for benzimidazole antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[4] By blocking these receptors, they mitigate the overactivity of dopaminergic pathways, which is a key neurobiological feature of psychosis.[4] However, their interaction with other neurotransmitter systems contributes to their overall therapeutic and adverse effects.

Receptor Binding Affinities

The affinity of these drugs for various receptors has been quantified through radioligand binding assays. The inhibitory constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors, is a key measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Benzimidazole Antipsychotics

| Receptor | Pimozide | Benperidol | Droperidol |

| Dopamine D1 | 588 | - | - |

| Dopamine D2 | 1.4 | High Affinity | - |

| Dopamine D3 | 2.5 | - | - |

| Serotonin 5-HT1A | 310 | - | - |

| Serotonin 5-HT2A | - | Binds to a lesser extent than D2 | - |

| Serotonin 5-HT7 | 0.5 | - | - |

| α1-Adrenergic | 39 | High doses | - |

| Histamine H1 | - | High doses | - |

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

The determination of receptor binding affinities is a cornerstone of neuropharmacological research. A common method employed is the competitive radioligand binding assay.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation: Crude membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D2 receptor.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Incubation: In a total reaction volume of 200-800 µL, the receptor membranes are incubated with a fixed concentration of a radioligand, such as [3H]spiperone (a D2/D3 antagonist), and varying concentrations of the unlabeled test compound (e.g., pimozide). The incubation is typically carried out at 30°C for 60 minutes to reach equilibrium.

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 receptor ligand (e.g., haloperidol) to saturate the specific binding sites.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The antagonism of D2 receptors by benzimidazole antipsychotics initiates a cascade of intracellular signaling events. These pathways are crucial for the therapeutic effects of these drugs.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

Another important signaling pathway modulated by D2 receptors is the Akt-GSK3β pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which subsequently increases the activity of Glycogen Synthase Kinase 3β (GSK3β).

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Benzimidazole antipsychotics block D2 receptor signaling.

By blocking the D2 receptor, benzimidazole antipsychotics prevent the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity. Similarly, they can disinhibit the Akt pathway, leading to increased Akt phosphorylation and subsequent inhibition of GSK3β. The precise downstream consequences of these signaling alterations are complex and contribute to the therapeutic effects on psychosis.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole antipsychotics are critical determinants of their clinical utility, influencing dosing regimens and potential for drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Benzimidazole Antipsychotics

| Parameter | Pimozide | Benperidol | Droperidol |

| Bioavailability | 40-50% (oral) | 40.2% (tablet), 48.6% (liquid) | - |

| Time to Peak (Tmax) | 6-8 hours (oral) | 2.27 hours (oral) | Rapid (IM) |

| Elimination Half-life (t1/2) | ~55 hours | 5.8 hours (IV), 4.7-5.5 hours (oral) | 104-134 minutes |

| Volume of Distribution (Vd) | - | 4.21 L/kg (IV), 5.19 L/kg (oral) | 2.04 L/kg |

| Metabolism | Primarily hepatic via CYP3A4, CYP1A2, and CYP2D6 | High first-pass effect | Extensively metabolized |

| Excretion | Primarily renal | Minimal urinary excretion of parent drug | - |

Clinical Efficacy

The clinical utility of benzimidazole antipsychotics has been evaluated in various clinical trials, primarily for the treatment of schizophrenia and other psychotic disorders.

Pimozide

Pimozide has been studied for its effects on both positive and negative symptoms of schizophrenia. Some studies suggest that pimozide may be particularly effective in improving negative symptoms, which are often less responsive to standard neuroleptics. In a 6-week open-label trial with 10 neuroleptic-resistant schizophrenic patients, pimozide treatment resulted in a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), while positive symptoms did not show significant improvement. However, a double-blind, placebo-controlled trial indicated that improvements in negative symptoms were correlated with improvements in positive symptoms in patients who responded to pimozide. A broader review of 32 studies concluded that pimozide has an efficacy similar to other typical antipsychotics like chlorpromazine for people with schizophrenia.

Droperidol

Droperidol is often used for the rapid tranquilization of acutely agitated patients with psychosis. While comprehensive clinical trial data with detailed PANSS scores are limited in the readily available literature, its efficacy in managing acute agitation is well-documented.

Table 3: Summary of a Clinical Trial of Droperidol for Acute Behavioral Disturbance

| Study | Design | Population | Intervention | Comparator | Key Efficacy Outcome |

| Calver, 2015 | Randomized Controlled Trial | Patients with acute behavioral disturbance in a mental health setting | Intramuscular Droperidol | Intramuscular Haloperidol | Median time to sedation was 25 minutes for droperidol, with 83.1% successfully sedated. |

Conclusion

The benzimidazole antipsychotics represent a clinically significant class of drugs for the management of psychotic disorders. Their primary mechanism of action through dopamine D2 receptor antagonism is well-established, and their individual receptor binding profiles and pharmacokinetic properties contribute to their distinct clinical applications. This technical guide has provided a consolidated overview of the current knowledge on these agents, presenting key quantitative data in a structured format and visualizing complex biological processes to aid in research and development efforts. Further research is warranted to fully elucidate the nuanced downstream signaling effects of each compound and to expand the clinical trial database, particularly for less-studied agents like benperidol and clopimozide. A deeper understanding of these aspects will be crucial for the development of novel, more effective, and safer antipsychotic therapies.

References

- 1. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Population pharmacokinetics of intramuscular droperidol in acutely agitated patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Neflumozide

Disclaimer: The following protocol describes a proposed synthetic pathway for Neflumozide for research purposes. This pathway has been designed based on established principles of organic chemistry and analogous reactions found in the scientific literature. It has not been experimentally validated and may require optimization. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

Introduction

This compound is a potential dopamine D4 receptor antagonist that has been investigated for its antipsychotic properties. Its chemical structure, 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-1-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one, presents an interesting synthetic challenge. This document outlines a plausible multi-step laboratory-scale synthesis of this compound, providing detailed experimental protocols and expected data.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The final molecule can be constructed via an amide coupling between a substituted indole-containing carboxylic acid and a piperidine derivative.

Diagram of Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Pathway

The proposed forward synthesis involves the following key transformations:

-

Fischer Indole Synthesis: Construction of the 3-(4-fluorophenyl)-1H-indole core.

-

N-Alkylation: Introduction of the isopropyl group onto the indole nitrogen.

-

Friedel-Crafts Acylation: Acylation of the N-isopropyl indole derivative at the C2 position.

-

Ester Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

-

Amide Coupling: Formation of the final product by coupling the carboxylic acid with 4-hydroxy-4-phenylpiperidine.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)-1H-indole

-

Methodology: This step utilizes the Fischer indole synthesis.

-

Procedure:

-

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add phenylacetaldehyde (1.05 eq).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Step 2: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

-

Methodology: N-alkylation of the indole nitrogen.

-

Procedure:

-

To a solution of 3-(4-fluorophenyl)-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate).

-

Step 3: Synthesis of Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate

-

Methodology: Friedel-Crafts acylation at the C2 position of the indole.

-

Procedure:

-

To a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of ethyl 4-chloro-4-oxobutanoate (1.1 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4-6 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

-

Step 4: Synthesis of 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid

-

Methodology: Saponification of the ester.

-

Procedure:

-

To a solution of ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide monohydrate (3.0 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

-

Step 5: Synthesis of this compound

-

Methodology: Amide bond formation using a peptide coupling reagent.

-

Procedure:

-

To a solution of 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid (1.0 eq) in anhydrous DMF, add 4-hydroxy-4-phenylpiperidine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography (eluent: dichloromethane/methanol) or recrystallization to yield this compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Yields are estimates based on analogous reactions and may vary.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-fluorophenylhydrazine HCl | Phenylacetaldehyde, H₂SO₄ | 3-(4-fluorophenyl)-1H-indole | 211.24 | 1.0 : 1.05 : 0.1 | (based on 1g of starting material) | 60-70 |

| 2 | 3-(4-fluorophenyl)-1H-indole | 2-bromopropane, NaH | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 253.33 | 1.0 : 1.5 : 1.2 | (based on 1g of starting material) | 75-85 |

| 3 | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | Ethyl 4-chloro-4-oxobutanoate, AlCl₃ | Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate | 381.46 | 1.0 : 1.1 : 1.2 | (based on 1g of starting material) | 50-60 |

| 4 | Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate | LiOH·H₂O | 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid | 353.41 | 1.0 : 3.0 | (based on 1g of starting material) | 85-95 |

| 5 | 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid | 4-hydroxy-4-phenylpiperidine, HATU, DIPEA | This compound | 512.65 | 1.0 : 1.1 : 1.2 : 3.0 | (based on 1g of starting material) | 70-80 |

Analytical Methods for the Quantification of Leflunomide

Note on Neflumozide and Leflunomide: The initial request specified analytical methods for "this compound." However, a thorough literature search revealed a significant lack of published analytical methods for this compound. Conversely, there is a wealth of information regarding the analytical quantification of "Leflunomide," a widely used immunosuppressive drug. Given the similarity in their names, this document provides detailed application notes and protocols for Leflunomide, assuming a possible typographical error in the original query.